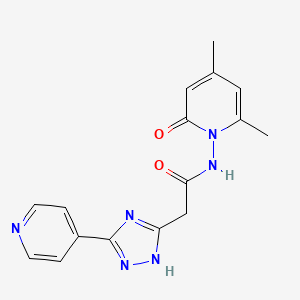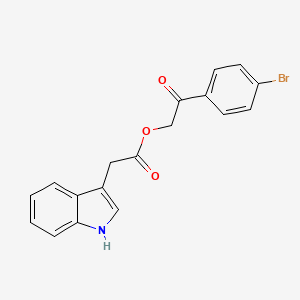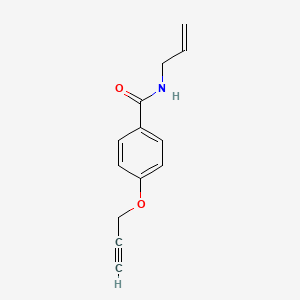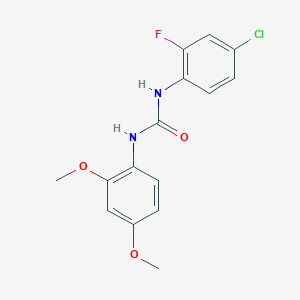![molecular formula C19H18N2O3 B5374354 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, also known as MNOPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. MNOPF is a furamide derivative that has been synthesized through a multi-step process, and its chemical properties make it a promising candidate for further study.
Wirkmechanismus
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide is believed to exert its anti-cancer and anti-Alzheimer's effects through its ability to inhibit the activity of certain enzymes. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cell growth and division. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to reduce the formation of beta-amyloid plaques, which are believed to contribute to the cognitive decline associated with the disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques. However, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide. One area of interest is the development of more efficient synthesis methods for 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, which could improve its availability for research purposes. Another area of interest is the development of new derivatives of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanisms by which 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide exerts its anti-cancer and anti-Alzheimer's effects, which could lead to the development of more targeted therapies for these diseases.
Synthesemethoden
The synthesis of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetylnaphthalen-1-amine. This intermediate is then reacted with 3-oxopentanoic acid to form the key intermediate, 3-(1-naphthylamino)-3-oxopropionic acid. This intermediate is then converted to 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide through a series of steps involving furfurylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been studied for its potential use in medical research, particularly in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(naphthalen-1-ylamino)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-12-24-18(13)19(23)20-11-9-17(22)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMWPJBKKYIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)

![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)


![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)

![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)